molecular formula C18H18N4S B299526 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE

Cat. No.: B299526
M. Wt: 322.4 g/mol
InChI Key: FTIJNRLFGFYJME-UHFFFAOYSA-N
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Description

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a piperazine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE typically involves the formation of the thiazole ring, followed by the attachment of the phenyl and pyridinyl groups, and finally the incorporation of the piperazine ring. Common reagents might include thioamides, halogenated aromatic compounds, and piperazine derivatives. Reaction conditions often involve heating, the use of solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted thiazoles, pyridines, and piperazines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperidine
  • 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)morpholine

Uniqueness

4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE is unique due to its specific combination of the thiazole, pyridine, and piperazine rings, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2

InChI Key

FTIJNRLFGFYJME-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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